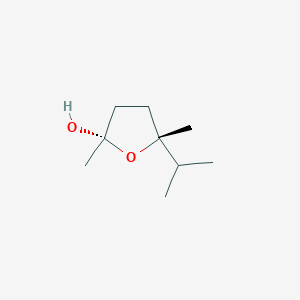
1-pyrenedecanoic acid
Descripción general
Descripción
Pyrenedecanoic acid is a fluorescent lipid analog . It incorporates into membranes and lipid bilayers and can be formed into micelles with other lipids such as triglycerides and phospholipids . It is used for fluorescent labeling, measurement of membrane fluidity, and lipase enzyme assays .
Molecular Structure Analysis
The molecular weight of Pyrenedecanoic acid is 372.48 . The SMILES string representation of its structure isC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O . Chemical Reactions Analysis
While specific chemical reactions involving Pyrenedecanoic acid are not available, it’s known that it incorporates into membranes and lipid bilayers and can form micelles with other lipids .Physical and Chemical Properties Analysis
Pyrenedecanoic acid is a solid at room temperature . It is soluble in DMSO . It should be stored at room temperature, in the dark, and under desiccating conditions .Aplicaciones Científicas De Investigación
Fluorescence Studies in Lipid Membranes
Pyrenedecanoic acid has been investigated for its fluorescence properties in lipid membranes. In one study, the fluorescence parameters of pyrene and pyrenedecanoic acid were examined in lipid micelles and native membranes of etioplasts, primarily composed of mono- and digalactosyldiacylglycerol. The findings revealed insights into the localization of these probes in plastid membranes, indicating a highly hydrophilic microenvironment for the molecules of pyrenedecanoic acid (Savchenko et al., 2000).
Optical Oxygen Sensing
Several studies have demonstrated the application of pyrenedecanoic acid in optical oxygen sensing. The fluorescence quenching property of 1-pyrenedecanoic acid chemisorption films has been utilized to develop sensitive oxygen sensors. The sensitivity and response time of these sensors have been further enhanced by combining this compound with other substances like perfluorodecanoic acid and myristic acid (Fujiwara & Amao, 2002), (Fujiwara & Amao, 2004).
Enzyme Activity Monitoring
Pyrenedecanoic acid has been utilized in the biochemical field for enzyme activity monitoring. For instance, a novel method was developed to monitor fatty aldehyde dehydrogenase activity by quantifying the product pyrenedecanoic acid, providing a sensitive detection method for this enzyme's activity (Keller et al., 2010).
Biochemical Research
In biochemical research, pyrenedecanoic acid has been used to study the uptake and metabolism of fluorescent-labeled fatty acids in cells, providing insights into cellular lipid metabolism and transport mechanisms (Tarshis & Salman, 2004).
Direcciones Futuras
While specific future directions for Pyrenedecanoic acid are not available, it’s worth noting that it has been used in various scientific research fields . For example, it has been used in studies to assess the solvation environment of deep eutectic solvents and to measure membrane fluidity . These applications suggest potential future directions for research and development involving Pyrenedecanoic acid.
Propiedades
IUPAC Name |
10-pyren-1-yldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMKEUIWMFJVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208920 | |
| Record name | Pyrenedecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60177-21-1 | |
| Record name | Pyrenedecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenedecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)










